7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione
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Overview
Description
7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a bromine atom and a fused naphthalene ring system
Preparation Methods
The synthesis of 7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione involves several steps. One common method includes the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3 + 2] and [4 + 1] cycloadditions, are also employed. Additionally, intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements are utilized under various conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activities.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical pathways .
Comparison with Similar Compounds
7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione can be compared with other similar compounds, such as:
- 2,3-Dihydronaphtho[2,1-b]furan
- 2,3-Dihydronaphtho[1,2-b]furan
- 2,3-Dihydronaphtho[2,3-b]furan
- 1,3-Dihydronaphtho[2,3-c]furan
- 1,3-Dihydronaphtho[1,2-c]furan
- Vinylidene-1,2-dihydronaphtho[2,1-b]furan
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the bromine atom in this compound makes it unique and imparts distinct chemical properties.
Properties
CAS No. |
61415-43-8 |
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Molecular Formula |
C16H9BrN2O2 |
Molecular Weight |
341.16 g/mol |
IUPAC Name |
7-bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H9BrN2O2/c17-14-9-4-2-1-3-8(9)7-12-10(14)5-6-11-13(12)16(21)19-18-15(11)20/h1-7H,(H,18,20)(H,19,21) |
InChI Key |
IHARWZSZLAAOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Br)C=CC4=C3C(=O)NNC4=O |
Origin of Product |
United States |
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